![molecular formula C10H15BrO3 B13461282 Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13461282.png)
Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate: is a chemical compound with the molecular formula C11H17BrO2 It is a member of the bicyclo[222]octane family, which is characterized by a unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate typically involves the bromination of a precursor compound, followed by esterification. One common method involves the bromination of 4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar solvents like water or ethanol.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry: Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antiviral, antibacterial, and anticancer agents .
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. In biological systems, its bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
- Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate
- Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
- Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
Comparison: Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its hydroxymethyl and aminomethyl analogs. The bromomethyl group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H15BrO3 |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C10H15BrO3/c1-13-8(12)10-4-2-9(6-11,3-5-10)7-14-10/h2-7H2,1H3 |
InChI Key |
VCUWOYDKDAUBLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CO2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13461203.png)
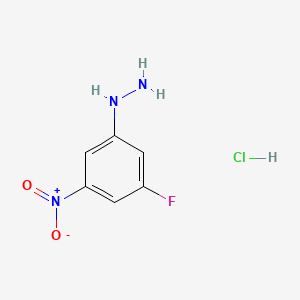
![2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13461218.png)
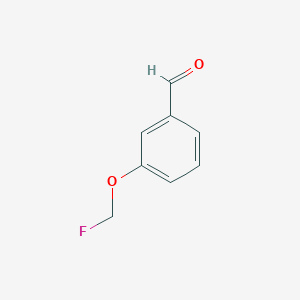

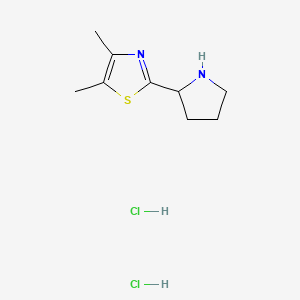
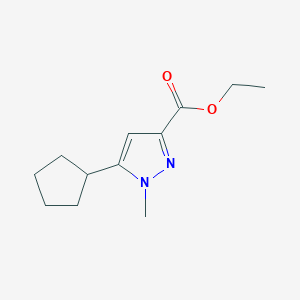
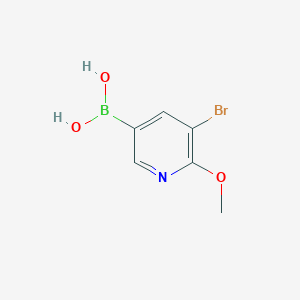
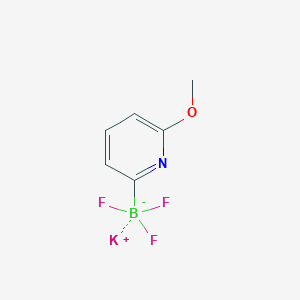
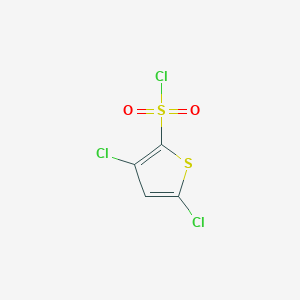
![2-Fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13461254.png)

![methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13461265.png)
![(3R)-1-[1-(aminomethyl)cyclopropanecarbonyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13461271.png)
